Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate
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Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate is an organometallic compound that belongs to the family of metal β-diketonates. It is commonly used as a precursor in various chemical vapor deposition (CVD) processes due to its volatility and stability. The compound is characterized by the presence of strontium ions coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionato ligands and two water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate typically involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then isolated through filtration and drying processes to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield strontium metal.
Substitution: The ligands can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or ozone, and the reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, often under an inert atmosphere.
Substitution: Ligand substitution reactions may involve the use of other β-diketonates in an organic solvent.
Major Products
Oxidation: Strontium oxide and carbon dioxide.
Reduction: Strontium metal and organic by-products.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of strontium-containing materials, including strontium oxide thin films.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of advanced ceramics and electronic components through CVD processes.
Mechanism of Action
The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate involves the coordination of strontium ions with the β-diketonate ligands. This coordination stabilizes the strontium ions and facilitates their incorporation into various materials during CVD processes. The molecular targets and pathways involved depend on the specific application, such as the formation of strontium oxide films in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
Uniqueness
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate is unique due to its specific coordination with strontium ions, which imparts distinct properties such as high thermal stability and volatility. These properties make it particularly suitable for use in CVD processes for the deposition of strontium-containing films, which are essential in various advanced technological applications.
Properties
Molecular Formula |
C22H42O6Sr |
---|---|
Molecular Weight |
490.2 g/mol |
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |
InChI |
InChI=1S/2C11H20O2.2H2O.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;2*1H2;/q;;;;+2/p-2/b2*8-7-;;; |
InChI Key |
GXFHBHAXFNPAJH-KKUWAICFSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Sr+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Sr+2] |
Origin of Product |
United States |
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